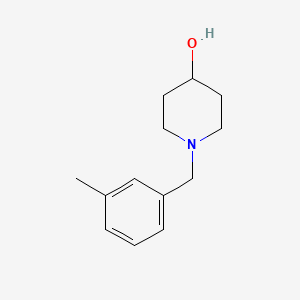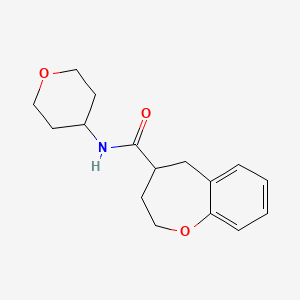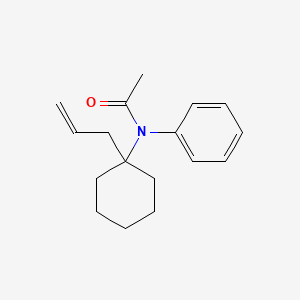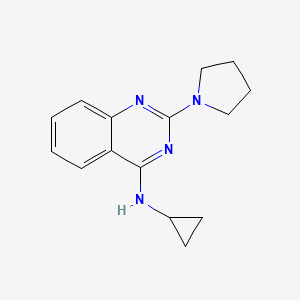
1-(3-methylbenzyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-piperidinol is a compound related to the piperidine chemical group. Piperidine is an organic compound with a molecular formula of C₅H₁₁N. It is a six-membered saturated heterocyclic compound that has found use in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of compounds related to 1-(3-methylbenzyl)-4-piperidinol often involves multi-step organic reactions. For instance, a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized via reactions involving oxime and chloromethylpyridine derivatives (Xue Si-jia, 2011). Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized by a Knoevenagel condensation reaction (Ajay Kumar Kariyappa et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction studies. For example, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime's crystal structure belongs to the monoclinic system, with specific geometric parameters indicating a nonplanar molecular structure (Xue Si-jia, 2011).
Chemical Reactions and Properties
These compounds are synthesized through various chemical reactions, involving steps like Michael addition, Dieckmann condensation, and Aldol condensation (Xue Si-jia, 2012). They often exhibit broad inhibitory activities toward fungi and other microorganisms.
Physical Properties Analysis
The physical properties of such compounds can be characterized by techniques like FT-IR, FT-Raman, UV, NMR, and crystallography. For example, 1-(4-Methylbenzyl) piperazine was analyzed using FT-IR, FT-Raman, and NMR spectra, revealing detailed information about its conformation and stability (K. Subashini & S. Periandy, 2017).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and binding affinity, can be explored through various biochemical assays. For instance, compounds like 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine show potential for in vivo studies of acetylcholinesterase, although their suitability may vary (Sang Yoon Leea et al., 2000).
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14-7-5-13(15)6-8-14/h2-4,9,13,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQGYHKPVCBIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5656346.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B5656360.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)
![(3S*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5656375.png)
![8-bromo-3-oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B5656380.png)
![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)

![2-imino-1-isopropyl-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5656392.png)
![1-methyl-4-[2-(methylsulfonyl)ethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656395.png)
![N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride](/img/structure/B5656397.png)
![1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5656409.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)